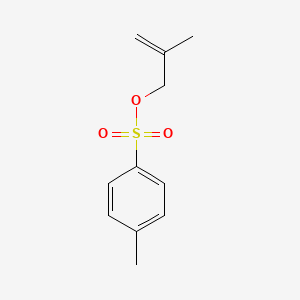

Methallyl p-toluenesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

2-methylprop-2-enyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H14O3S/c1-9(2)8-14-15(12,13)11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |

InChI Key |

IBBNSZMBFUSDCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Methallyl p-Toluenesulfonate (CAS 20443-62-3)

Executive Summary

Methallyl p-toluenesulfonate (CAS 20443-62-3), also known as 2-methyl-2-propenyl p-toluenesulfonate, is a specialized alkylating agent used in organic synthesis to introduce the methallyl group (2-methyl-2-propenyl) into nucleophilic substrates. While structurally related to the more common methyl and allyl tosylates, its specific branched allylic structure imparts unique reactivity and stability profiles.

In pharmaceutical development, this compound serves a dual role:

-

Synthetic Intermediate: A critical reagent for constructing complex molecular architectures via

-, -

Genotoxic Impurity (GTI): As a sulfonate ester, it is classified as a potential mutagenic impurity (PMI) under ICH M7 guidelines, requiring rigorous control strategies during active pharmaceutical ingredient (API) manufacturing.

This guide provides a comprehensive technical analysis of its properties, synthesis, applications, and safety controls, moving beyond standard database entries to provide actionable experimental insights.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Unlike its unbranched analog (allyl tosylate), methallyl p-toluenesulfonate possesses a methyl group at the 2-position of the allyl chain, which influences its electrophilicity and hydrolytic stability.

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 20443-62-3 |

| IUPAC Name | 2-methyl-2-propenyl 4-methylbenzenesulfonate |

| Synonyms | Methallyl tosylate; 2-Methylallyl p-toluenesulfonate |

| Molecular Formula | |

| Molecular Weight | 226.29 g/mol |

| Physical State | Colorless to pale yellow oil [1] |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water (hydrolyzes) |

| Boiling Point | Decomposes upon distillation at atmospheric pressure; typically used crude or distilled under high vacuum.[1] |

| Key NMR Signals |

Critical Note: Databases often conflate this compound with Methyl p-toluenesulfonate (CAS 80-48-8) , which is a solid (mp 25-28°C).[1] Methallyl p-toluenesulfonate is a liquid at room temperature.[1] Verification of CAS and structure is mandatory before use.

Synthesis & Manufacturing

The synthesis of methallyl p-toluenesulfonate follows a classic nucleophilic substitution at the sulfonyl center. The reaction employs methallyl alcohol and p-toluenesulfonyl chloride (TsCl) in the presence of a base to scavenge the liberated HCl.

Reaction Mechanism[7]

The hydroxyl group of methallyl alcohol attacks the electrophilic sulfur of TsCl. The base (typically Triethylamine, Pyridine, or KOH) deprotonates the intermediate oxonium species, driving the equilibrium forward and precipitating the hydrochloride salt.

Figure 1: Synthesis pathway of Methallyl p-toluenesulfonate via sulfonyl substitution.

Optimized Synthetic Protocol

Adapted from Green Chemistry protocols for sulfonate esters [1].

-

Setup: Charge a round-bottom flask with Methallyl alcohol (1.0 equiv) and Dichloromethane (DCM) (10 vol).

-

Cooling: Cool the solution to 0°C under a nitrogen atmosphere.

-

Reagent Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv).

-

Base Addition: Add Triethylamine (TEA) (1.2 equiv) or KOH (powdered) dropwise/portion-wise to maintain temperature <5°C. Exothermic reaction.

-

Catalysis (Optional): Addition of catalytic DMAP (0.1 equiv) can accelerate the reaction but may complicate purification.

-

Workup:

-

Purification: The product is often used as a crude oil due to thermal instability. If high purity is required, rapid column chromatography (Hexane/EtOAc) is preferred over distillation.

Reactivity & Applications

Methallyl p-toluenesulfonate is a potent electrophile . The tosylate group is an excellent leaving group (

Primary Application: N-Alkylation

It is widely used to introduce the methallyl group onto amines, amides, and nitrogen heterocycles. This is a critical step in the synthesis of diverse alkaloids and pharmaceutical intermediates where the methallyl group serves as a handle for further functionalization (e.g., via olefin metathesis or dihydroxylation).

Cross-Coupling Reactions

In modern catalysis, methallyl electrophiles are employed in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Tsuji-Trost type allylations) to form C-C bonds.

Table 2: Comparative Reactivity

| Reagent | Leaving Group Ability | Stability | Genotoxicity Risk |

| Methallyl Chloride | Moderate (Cl-) | High | High |

| Methallyl Bromide | Good (Br-) | Moderate | High |

| Methallyl Tosylate | Excellent (TsO-) | Low (Thermal/Hydrolytic) | High (GTI) |

Insight: Chemists select the tosylate over the halide when the substrate is sensitive to the harsher conditions required for alkyl halides (e.g., higher temperatures) or when the reaction requires a non-nucleophilic counterion.

Genotoxicity & Safety Control (ICH M7)

Methallyl p-toluenesulfonate is a structural alert for genotoxicity. As a sulfonate ester, it can directly alkylate DNA. Under ICH M7 guidelines, it is treated as a Class 1 or 2 impurity (known or potential mutagen).

Control Strategy

In drug substance manufacturing, the "Purge Factor" concept is applied. The process must demonstrate that the impurity is eliminated downstream.

Figure 2: Impurity control strategy for Methallyl p-toluenesulfonate in API synthesis.

Handling Precautions

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

-

Decontamination: Spills should be treated with dilute ammonia or NaOH to hydrolyze the ester to the non-genotoxic sulfonic acid and alcohol.

Experimental Protocol: N-Alkylation of an Amine

Objective: General procedure for alkylating a secondary amine using Methallyl p-toluenesulfonate.

-

Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous Acetonitrile (MeCN) (5 mL).

-

Base: Add Potassium Carbonate (

) (2.0 mmol, 2.0 equiv). -

Alkylation: Add Methallyl p-toluenesulfonate (1.1 mmol, 1.1 equiv) dropwise at room temperature.

-

Reaction: Stir at 50°C for 4-12 hours. Monitor consumption of amine by TLC or LC-MS.

-

Workup:

-

Filter off solid inorganic salts.

-

Concentrate the filtrate.

-

Purify the residue via silica gel chromatography.

-

Validation Check: The disappearance of the tosylate peak in LC-MS and the appearance of the product mass (M + 55) confirms the methallyl transfer.

References

-

Synthesis and Characterization

- Source: Kadota, J. et al.

- Data Verification: Confirms "2-methyl-2-propenyl p-toluenesulfonate" is a colorless oil with NMR 1.70, 2.45.

-

Genotoxicity Guidelines

- Source: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

- Relevance: Defines control limits (TTC)

-

General Tosylation Protocols

- Source: Organic Syntheses, Coll. Vol. 1, p. 145 (1941); Vol. 10, p. 12 (1930). (Adapted for methallyl analog).

-

Safety Data (Analogous)

- Source: Sigma-Aldrich Safety Data Sheet for Methyl p-toluenesulfon

- Relevance: Hazard codes H314 (Skin Corr.), H317 (Sens.), H341 (Suspected Mutagen).

Sources

Methallyl Tosylate vs. Methallyl Chloride: A Kinetic and Mechanistic Guide to Allylic Alkylation

Introduction & Mechanistic Grounding

Allylic alkylation is a cornerstone reaction in organic synthesis, material science, and drug development. When installing a 2-methyl-2-propenyl (methallyl) group, chemists frequently face a critical decision: should they utilize methallyl chloride or methallyl tosylate ? While both reagents deliver the exact same electrophilic carbon framework, their leaving group thermodynamics dictate vastly different reaction kinetics, operational conditions, and side-reaction profiles.

The fundamental divergence between these two reagents lies in the polarizability and resonance stabilization of their respective leaving groups:

-

Methallyl Chloride : The chloride ion (Cl⁻) is a relatively hard base. While it is a competent leaving group, the carbon-chlorine bond requires significant thermal activation or1 to undergo rapid oxidative addition or Sₙ2 displacement[1].

-

Methallyl Tosylate : The p-toluenesulfonate (tosylate, TsO⁻) group is an exceptional leaving group. Its negative charge is delocalized over three oxygen atoms via resonance, making it a very weak, soft base. Consequently, methallyl tosylate exhibits extreme electrophilicity, capable of2[2].

Quantitative Data: Physical and Kinetic Properties

To effectively design a synthesis, one must account for the physical constraints of the electrophile. The table below summarizes the critical parameters that govern their use.

| Property | Methallyl Chloride | Methallyl Tosylate |

| Molecular Weight | 90.55 g/mol | 226.29 g/mol |

| Boiling Point | 3[3] | Decomposes at elevated temps |

| Leaving Group pKₐ (conjugate acid) | ~ -7.0 (HCl) | ~ -2.8 (TsOH) |

| Typical Reaction Temp | 4[4] | 2[2] |

| Catalysis Requirement | 5[5] | None (Spontaneous with strong nucleophiles) |

| Storage Stability | High (Stable at room temp) | Low (Requires refrigeration, prone to hydrolysis) |

Self-Validating Experimental Protocols

To demonstrate the practical dichotomy between these reagents, we detail two field-proven protocols. These protocols are designed as self-validating systems: the success of the reaction is intrinsically linked to the physical properties of the chosen electrophile.

Protocol A: N-Alkylation using Methallyl Chloride (High-Temperature Phase Transfer Catalysis)

Because methallyl chloride is less reactive and highly volatile (bp 71 °C), reactions must be conducted in sealed systems or under gentle reflux with Phase Transfer Catalysts (PTC) to drive the kinetics[4].

Step-by-Step Methodology:

-

Preparation of the Aqueous Phase : Dissolve the nucleophile (e.g., sodium cyanide/thiocyanate or an amine salt) in water. Add 0.05 to 4 mole percent of a 4[4].

-

Addition of Electrophile : Cool the solution to < 40 °C to prevent premature volatilization. Rapidly add 1.05 to 1.10 equivalents of methallyl chloride[5].

-

Thermal Activation : Slowly heat the biphasic mixture to a 5[5]. Causality Check: The reflux condenser ensures the volatile methallyl chloride remains in the reaction zone, while the PTC shuttles the nucleophile into the organic phase.

-

Validation & Workup : Maintain reflux for 3 to 5 hours. Monitor the organic phase via GC-MS. Once the methallyl chloride peak diminishes, separate the layers and strip trace water and unreacted chloride in vacuo (e.g., 22 in. Hg at 105 °C)[4].

Protocol B: C-Alkylation using Methallyl Tosylate (Cryogenic Carbanion Trapping)

Methallyl tosylate is utilized when the substrate is thermally labile or when generating highly reactive carbanions that would cause elimination (E2) rather than substitution with less reactive halides. For example, the 2[2].

Step-by-Step Methodology:

-

Carbanion Generation : Dissolve the substrate (e.g., 4-cyanomethylindole, 1.61 mmol) in dry THF (5 mL) under an argon atmosphere. Cool the system to -78 °C using a dry ice/acetone bath[2].

-

Deprotonation : Slowly add a strong base (e.g., n-Butyllithium, 1.64 mmol). Stir for 30 minutes to ensure complete metalation.

-

Electrophilic Trapping : Add methallyl tosylate (1.62 mmol) dropwise to the 2[2]. Causality Check: The extreme leaving group ability of the tosylate allows the Sₙ2 reaction to proceed rapidly even at -78 °C, completely suppressing unwanted side reactions like dimerization or E2 elimination.

-

Validation & Workup : Stir for 2 hours at -78 °C. Quench with saturated aqueous NH₄Cl before warming to room temperature. This self-validates the protocol by destroying unreacted carbanions before thermal degradation can occur. Extract with CH₂Cl₂ and purify via silica gel chromatography[2].

Visualizing the Decision Matrix

Below are the logical frameworks for selecting and utilizing these reagents, mapped using Graphviz to ensure clear, high-contrast decision pathways.

Decision matrix and condition requirements for methallyl electrophiles.

Workflow for executing and validating allylic alkylation protocols.

Expertise & Experience: Causality Behind Experimental Choices

Why not always use methallyl tosylate if it is more reactive? The answer lies in chemoselectivity and intrinsic stability .

Methallyl tosylate is so reactive that it is prone to spontaneous hydrolysis in the presence of trace moisture, and it can undergo unwanted side reactions (such as O-alkylation instead of C-alkylation) if the nucleophile is ambident[6]. Furthermore, synthesizing methallyl tosylate from methallyl alcohol requires 7 to prevent the tosylate from converting into methallyl chloride via nucleophilic attack by the byproduct chloride ions[7].

Conversely, methallyl chloride is robust. It can be stored indefinitely at room temperature and is cheap enough to be used in large molar excesses[3]. When scaling up drug development processes, chemists will often use methallyl chloride and force the reaction using a Finkelstein mechanism (adding catalytic Sodium Iodide to transiently form the more reactive methallyl iodide in situ) rather than dealing with the thermal instability of the tosylate[8].

The choice between methallyl chloride and methallyl tosylate is a classic optimization problem balancing reactivity against stability. For discovery chemistry and fragile intermediates, the cryogenic trapping enabled by methallyl tosylate is unparalleled. For process chemistry, scale-up, and robust nucleophiles, the thermal forcing of methallyl chloride remains the industry standard.

References

- Title: Process for the preparation of N-allyl-O-alkyl thionocarbamates (US Patent 4,482,500)

- Title: Process for the preparation of N-allyl-o-alkyl-thioncarbamates (EP0101877A1)

-

Title : Origin of Fast Catalysis in Allylic Amination Reactions Catalyzed by Pd–Ti Heterobimetallic Complexes Source : Journal of the American Chemical Society URL :[Link]

-

Title : 3-Chloro-2-Methylpropene Source : National Center for Biotechnology Information (NCBI) URL :[Link]

-

Title : A short step synthesis of clavicipitic acids from 4-cyanomethylindole Source : Heterocycles URL :[Link]

-

Title : Regioselectivity in the 3,5-dialkylation of 3,5-dimethyl-4-(4-methylcyclohexen-1-yl)isoxazole Source : Heterocycles URL :[Link]

- Title: Method for production of allyloxystyrene compounds (EP0881205A1)

- Title: Method for sulfonylation of alcohol (JP3445515B2)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US4482500A - Process for the preparation of N-allyl-O-alkyl thionocarbamates - Google Patents [patents.google.com]

- 5. EP0101877A1 - Process for the preparation of N-allyl-o-alkyl-thioncarbamates - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]

- 8. EP0881205A1 - Method for production of allyloxystyrene compounds - Google Patents [patents.google.com]

Technical Guide: Methallyl p-Toluenesulfonate Solubility & Handling

This guide details the solubility, physicochemical properties, and handling protocols for Methallyl p-toluenesulfonate (also known as 2-methyl-2-propenyl p-toluenesulfonate ). It is designed for researchers and process chemists requiring precise data for synthesis, purification, and genotoxic impurity (GTI) control.

Executive Summary

Methallyl p-toluenesulfonate is a potent alkylating agent used in organic synthesis to introduce the methallyl (2-methyl-2-propenyl) group. Due to its high reactivity, it is classified as a Potential Genotoxic Impurity (PGI) in pharmaceutical development.

-

Core Characteristic: Highly lipophilic sulfonate ester.

-

Solubility Profile: Freely soluble in polar aprotic and non-polar organic solvents; insoluble in water.

-

Critical Risk: Solvolysis. The compound degrades rapidly in protic solvents (alcohols, water) under acidic or basic conditions, complicating analytical method development and storage.

Physicochemical Profile

| Property | Data / Description |

| Chemical Name | 2-methyl-2-propenyl 4-methylbenzenesulfonate |

| Common Name | Methallyl Tosylate |

| CAS Number | 14479-75-5 (Referenced in specialized catalogs; verify with specific vendor COA) |

| Molecular Formula | C₁₁H₁₄O₃S |

| Molecular Weight | 226.29 g/mol |

| Physical State | Colorless to pale yellow oil |

| Predicted LogP | ~2.5 – 3.0 (Lipophilic) |

| Reactive Moiety | Sulfonate ester (Electrophile) |

Solubility in Organic Solvents

The solubility of methallyl p-toluenesulfonate is governed by "like dissolves like." Its non-polar aromatic ring and hydrocarbon tail make it compatible with a wide range of organic solvents.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Status | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Preferred for extraction and stock solution preparation. Inert. |

| Polar Aprotic | Acetonitrile (ACN), DMSO, DMF, THF | High (>100 mg/mL) | Preferred for HPLC diluents and reaction media. ACN is the gold standard for stability. |

| Esters & Ketones | Ethyl Acetate, Acetone | High | Suitable for synthesis; Acetone may interfere with some UV detection methods. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Excellent for process streams; often used in the synthesis of the tosylate itself. |

| Alcohols (Polar Protic) | Methanol, Ethanol, Isopropanol | Soluble (High) | CAUTION: High risk of solvolysis (degradation) to form ethers. Use only for immediate processing. |

| Alkanes | Hexane, Heptane | Moderate/Low | Solubility decreases as temperature drops; often used as an anti-solvent for crystallization. |

| Water | Water | Insoluble / Immiscible | Hydrolyzes slowly to Methallyl alcohol and p-TSA. |

Stability & Reactivity: The Solvolysis Pathway

Crucial Warning: Unlike simple alkyl tosylates, the methallyl group can facilitate ionization, making the compound susceptible to solvolysis in nucleophilic solvents (water, alcohols).

Degradation Mechanism (Graphviz Diagram)

Caption: Solvolysis pathway showing the degradation of Methallyl Tosylate in protic solvents. The formation of pTSA can auto-catalyze further degradation.

Implication for Researchers:

-

Do NOT store stock solutions in Methanol or Ethanol.

-

Use Acetonitrile (ACN) or DMSO for analytical standards.

-

If aqueous mobile phases are used (HPLC), keep the autosampler temperature at 4°C and limit run times.

Analytical Method Development (HPLC/GC)

Accurate quantification requires a method that prevents degradation during analysis.

Recommended HPLC Protocol

-

Column: C18 (Reverse Phase), e.g., Waters XBridge or Agilent Zorbax.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the tosylate slightly compared to neutral/basic).

-

Mobile Phase B: Acetonitrile (ACN).

-

Diluent: 100% Acetonitrile (Strictly avoid water/alcohol in the sample vial).

-

Detection: UV @ 225 nm (Aromatic ring absorption) or Mass Spectrometry (SIM mode).

Sample Preparation Workflow

-

Weighing: Weigh standard into a volumetric flask.

-

Dissolution: Dissolve immediately in 100% Acetonitrile .

-

Dilution: If secondary dilution is needed for linearity, use ACN.

-

Injection: Inject onto HPLC. Ensure autosampler is cooled.

Synthesis & Purification Context

When using Methallyl p-toluenesulfonate as a reagent:

-

Reaction Medium: Use anhydrous polar aprotic solvents (DMF, DMAc) or non-polar solvents (Toluene) with a phase transfer catalyst.

-

Quenching: Quench reactions with cold water or weak base (NaHCO3) to neutralize the p-TSA byproduct, preventing acid-catalyzed side reactions.

-

Removal: Residual Methallyl tosylate can be purged by treating the reaction mixture with a scavenger amine (e.g., Morpholine) which reacts rapidly to form a water-soluble salt, easily removed by aqueous wash.

References

-

Synthesis and Reactivity of Allylic Tosylates

-

Source: Utsumi, N. et al. "Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines."[1] Green Chemistry, 2003.

- Relevance: Describes the synthesis and physical state (colorless oil)

-

-

Genotoxic Impurity Analysis (General Tosylates)

- Source: Teasdale, A.

- Relevance: Establishes the necessity of controlling sulfonate esters and their solubility-driven analytical challenges.

-

Solvolysis Mechanisms

- Source: Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 1956.

- Relevance: Foundational mechanism explaining why methallyl tosylate is more reactive/unstable than methyl tosylate due to resonance stabilization of the transition st

Sources

A Senior Application Scientist's Guide to the Safety and Handling of Methyl p-Toluenesulfonate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

A Note on Chemical Identity: This guide focuses on Methyl p-Toluenesulfonate (CAS 80-48-8) . The initial query for "Methallyl p-toluenesulfonate" did not correspond to a widely documented chemical with available safety data. Given the structural similarity and the prevalence of Methyl p-toluenesulfonate as a key laboratory reagent, this guide has been developed for this compound, which is likely the intended subject of interest.

Introduction: Beyond the Label - Understanding the Reactivity of Methyl p-Toluenesulfonate

Methyl p-toluenesulfonate (MeTs), also known as methyl tosylate, is a cornerstone reagent in modern organic synthesis, prized for its efficacy as a powerful methylating agent.[1][2] Its utility in the pharmaceutical and specialty chemical sectors is well-established, where it facilitates the construction of complex molecular architectures.[2] However, the very chemical properties that make MeTs an exceptional reagent also render it a significant occupational hazard.

This guide moves beyond a simple recitation of a Safety Data Sheet (SDS). As scientists, understanding the causality behind safety protocols is paramount. We will deconstruct the hazards of Methyl p-toluenesulfonate, linking them to its underlying chemical structure and reactivity. This document is designed to empower researchers, scientists, and drug development professionals with the in-depth knowledge required to handle this compound not just with caution, but with scientifically-grounded confidence.

Section 1: Chemical Identity and Physicochemical Profile

A foundational understanding begins with the molecule's structure and physical properties. MeTs is an ester of p-toluenesulfonic acid and methanol. The electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting tosylate anion make it an excellent leaving group, which is the key to both its synthetic utility and its hazardous reactivity.

Caption: Molecular Structure of Methyl p-Toluenesulfonate.

The following table summarizes the key physicochemical properties that dictate its handling, storage, and emergency response procedures.

| Property | Value | Reference(s) |

| CAS Number | 80-48-8 | [1][3] |

| Molecular Formula | C₈H₁₀O₃S | [1][3] |

| Molecular Weight | 186.23 g/mol | [1][3] |

| Appearance | White to off-white solid or liquid | [1][4][5] |

| Melting Point | 25-28 °C (lit.) | [1][6] |

| Boiling Point | 144-145 °C at 5-7 mmHg | [4][6] |

| Density | 1.234 g/mL at 25 °C | [6] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | [1][3] |

| Vapor Pressure | 1 mmHg at 20 °C | [1][6] |

| Vapor Density | 6.45 (vs air) | [1][3][6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [4][5][6] |

| Moisture Sensitivity | Moisture sensitive; Water reactive | [1][5] |

| Partition Coefficient (log Pow) | 1.47 - 1.88 (Bioaccumulation is not expected) | [4][7] |

Section 2: Deconstructing the Hazards - A Mechanistic Approach

Understanding the "why" behind a hazard warning transforms compliance into a proactive safety culture. The hazards of Methyl p-toluenesulfonate are directly linked to its function as a potent electrophile and alkylating (specifically, methylating) agent.[8][9]

| Hazard Classification (GHS) | Mechanistic Explanation & Field Insight |

| Acute Oral Toxicity (Category 4) - H302: Harmful if swallowed | The oral LD50 in rats is between 300-2000 mg/kg.[4] Upon ingestion, MeTs can methylate biological macromolecules (proteins, nucleic acids) in the gastrointestinal tract and beyond, leading to systemic toxicity. This is not simple poisoning; it is widespread, covalent modification of cellular machinery. |

| Skin Corrosion/Irritation (Category 1B/1C) - H314: Causes severe skin burns and eye damage | This is arguably the most insidious acute hazard. The term "burn" is a clinical outcome of a chemical reaction. As a potent electrophile, MeTs readily reacts with nucleophilic functional groups in skin proteins and lipids (e.g., thiols, amines, hydroxyls). Crucially, symptoms of contact may be delayed for several hours. [3] This can give a false sense of security, leading to prolonged exposure and severe vesication (blistering).[3] The damage is deep and cellular, not superficial. |

| Skin Sensitization (Category 1) - H317: May cause an allergic skin reaction | MeTs can act as a hapten.[5] It covalently binds to skin proteins, creating a neoantigen. The immune system may not react on first exposure, but subsequent contact can trigger a significant allergic response (allergic contact dermatitis).[3] This sensitization is permanent. |

| Potential Genotoxicity | As a member of the sulfonate ester class, MeTs is considered a potentially genotoxic impurity in drug substances.[10] Its ability to methylate DNA can lead to mutations, making it a suspected carcinogen.[1] Regulatory bodies like the FDA and EMA have stringent limits for such impurities in final drug products.[10] |

| Reactivity & Thermal Decomposition | MeTs is moisture-sensitive and can react violently with strong bases, acids, and oxidizing agents.[4] When heated to decomposition, it emits highly toxic and corrosive sulfur oxides (SOx) and carbon oxides.[1][4] Its vapors are heavier than air and can form explosive mixtures with air upon intense heating.[4] |

Section 3: Self-Validating Safety Protocols and Workflows

A robust safety protocol is a self-validating system where each step mitigates a known, mechanistically understood hazard.

Caption: Logical workflow for the safe handling of Methyl p-Toluenesulfonate.

Experimental Protocols: A Step-by-Step Guide

1. Engineering Controls (The First Line of Defense)

-

Causality: The primary routes of exposure are inhalation of vapors/aerosols and direct skin/eye contact. Engineering controls are designed to eliminate these routes.

-

Protocol:

2. Personal Protective Equipment (PPE) (The Last Line of Defense)

-

Causality: PPE protects against accidental splashes or unforeseen breaches in engineering controls. Given the severe, delayed-onset skin damage, PPE selection and use are critical.

-

Protocol:

-

Eye/Face Protection: Wear chemical safety goggles AND a full-face shield.[6] The severe corrosive nature of MeTs necessitates protection for the entire face.

-

Skin Protection: Wear a lab coat and chemically resistant gloves. Check glove manufacturer's data for compatibility and breakthrough times for sulfonate esters. Double-gloving can be considered. Immediately remove and replace gloves upon any sign of contamination.

-

Respiratory Protection: If there is any risk of exposure outside a fume hood (e.g., a large spill), a NIOSH-approved respirator with cartridges suitable for organic vapors (e.g., P3 type) is required.[6]

-

3. Handling and Storage

-

Causality: Proper handling prevents accidental release and exposure, while correct storage maintains chemical stability and prevents dangerous reactions.

-

Protocol:

-

Handling:

-

Storage:

-

Section 4: Emergency Response - Time is Critical

In the event of an exposure or spill, a rapid and correct response is vital to minimizing harm.

| Emergency Situation | Step-by-Step Protocol | Rationale |

| Skin Contact | 1. Immediately remove all contaminated clothing and shoes. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. Inform medical personnel of the chemical identity. | Water dilution is key to removing the chemical. Immediate medical attention is required due to the potential for severe, delayed-onset burns.[3][4][5] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Call an ophthalmologist or seek immediate emergency medical attention. | Rapid and prolonged irrigation is essential to prevent permanent eye damage. The corrosive nature of the compound necessitates specialist medical evaluation.[4] |

| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. | Removes the individual from the source of toxic vapor. Medical intervention may be needed to address respiratory irritation.[4][5] |

| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. 3. Seek immediate medical attention. | Vomiting is contraindicated due to the severe corrosive nature of the chemical, which poses a risk of perforating the esophagus or stomach.[4][5] |

| Spill | 1. Evacuate all non-essential personnel from the area. 2. Wear full PPE, including respiratory protection if necessary. 3. Do not allow the spill to contact water.[5][7] 4. Cover with a dry, inert absorbent material (e.g., sand, vermiculite). 5. Sweep or shovel the material into a suitable, labeled container for hazardous waste disposal. | Prevents wider contamination and exposure. Using an inert absorbent contains the spill safely for subsequent disposal. |

| Fire | 1. Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. 2. Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) to protect against toxic decomposition products (SOx).[4] | Water may be ineffective and can react with the substance. SCBA is critical due to the hazardous nature of combustion byproducts. |

Conclusion

Methyl p-toluenesulfonate is a powerful synthetic tool that demands a commensurate level of respect and a deep understanding of its chemical behavior. Its hazards—corrosivity, sensitization, and potential genotoxicity—all stem from its potent alkylating ability. By moving beyond rote compliance and embracing a mechanistic understanding of these risks, researchers and drug development professionals can effectively mitigate exposure, ensure a safe laboratory environment, and continue to leverage this valuable reagent for scientific advancement. Strict adherence to the integrated system of engineering controls, personal protective equipment, and emergency preparedness protocols is not merely a recommendation; it is a scientific and ethical necessity.

References

- Methyl p-toluenesulfonate 98 80-48-8. (n.d.). Sigma-Aldrich.

- Cas 80-48-8, Methyl p-toluenesulfonate. (n.d.). LookChem.

- Methyl p-toluenesulfonate - Safety Data Sheet. (2026, January 17). ChemicalBook.

- Methyl p-toluenesulfonate | C8H10O3S. (n.d.). PubChem - NIH.

- SAFETY DATA SHEET - Methyl-p-toluenesulfonate. (2010, December 3). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Methyl p-toluenesulfonate. (2010, December 3). Fisher Scientific.

- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

- Methyl p-toluenesulfonate synthesis. (n.d.). ChemicalBook.

- Methyl p-Toluenesulfonate Market: Supporting Pharmaceutical and Specialty Chemical Synthesis. (2026, February 25). BriefingWire.

- Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. (n.d.). Thermo Fisher Scientific.

- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PMC - NIH.

- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010, June 1). ACS Publications.

- Methyl p-toluenesulfonate 98 80-48-8. (n.d.). Sigma-Aldrich.

Sources

- 1. lookchem.com [lookchem.com]

- 2. briefingwire.com [briefingwire.com]

- 3. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl p-toluenesulfonate - Safety Data Sheet [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Methyl p-toluenesulfonate 98 80-48-8 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Comprehensive Guide to 2-Methyl-2-propenyl p-toluenesulfonate: Nomenclature, Structural Identity, and Synthetic Utility

[1]

Introduction

2-Methyl-2-propenyl p-toluenesulfonate , commonly known as Methallyl tosylate , is a highly reactive sulfonate ester widely utilized in organic synthesis as an electrophilic alkylating agent.[1] Structurally, it consists of a methallyl group (

Due to the presence of the allylic sulfonate ester functionality, this compound acts as a potent alkylating agent.[1] While this reactivity is valuable for synthesis, it also classifies the compound as a Potential Genotoxic Impurity (PGI) in pharmaceutical development, necessitating strict control and sensitive analytical monitoring.[1]

Nomenclature and Synonyms

Accurate identification is critical for regulatory compliance and database searching.[1] The following table consolidates the valid identifiers for this compound.

| Identifier Type | Value / Name |

| CAS Registry Number | 20443-62-3 |

| IUPAC Name | 2-Methyl-2-propen-1-yl 4-methylbenzenesulfonate |

| Common Name | Methallyl tosylate |

| Synonyms | 2-Methylallyl p-toluenesulfonate; 2-Methylallyl tosylate; p-Toluenesulfonic acid 2-methylallyl ester |

| Molecular Formula | |

| SMILES | CC(=C)COS(=O)(=O)C1=CC=C(C)C=C1 |

| InChI Key | (Derived from structure) XBQZDUNMQCWSAP-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the structural components of Methallyl tosylate, highlighting the reactive center susceptible to nucleophilic attack.

Figure 1: Structural decomposition of 2-Methyl-2-propenyl p-toluenesulfonate.

Physical and Spectroscopic Properties

Researchers must verify the identity of the synthesized material using the following physicochemical data.

| Property | Description / Value |

| Physical State | Colorless oil |

| Boiling Point | Decomposes upon distillation at atmospheric pressure; distillable under high vacuum (e.g., ~110°C @ 0.5 mmHg, estimated).[1] |

| Solubility | Soluble in DCM, chloroform, ethyl acetate, THF; insoluble in water.[1] |

| Stability | Sensitive to moisture (hydrolysis) and heat.[1] Store at 2–8°C under inert atmosphere. |

Spectroscopic Characterization[1][6]

Synthesis and Experimental Protocols

Method A: Standard Pyridine-Mediated Tosylation

This is the "Gold Standard" method for converting sensitive allylic alcohols to tosylates.[1] The use of pyridine acts as both a base and a nucleophilic catalyst.[1]

Reagents:

-

2-Methyl-2-propen-1-ol (Methallyl alcohol): 1.0 equiv[1]

-

p-Toluenesulfonyl chloride (TsCl): 1.2 equiv[1]

-

Pyridine: 1.5–2.0 equiv (or used as solvent)[1]

-

Dichloromethane (DCM): Solvent (10 volumes)

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with Methallyl alcohol (1.0 equiv) and dry DCM under nitrogen atmosphere. Cool the solution to 0°C.

-

Addition: Add Pyridine (1.5 equiv) dropwise.[1] Subsequently, add TsCl (1.2 equiv) in small portions to maintain the temperature below 5°C.[1]

-

Reaction: Stir the mixture at 0°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

-

Workup: Quench with water. Separate the organic layer and wash successively with 1M HCl (to remove pyridine), saturated

, and brine.[1] -

Purification: Dry over

, filter, and concentrate in vacuo at <30°C (water bath) to avoid thermal decomposition. The product is obtained as a colorless oil.[1][2]

Method B: Green "Water-Solvent" Method

An environmentally benign alternative using water as the solvent and a catalytic amine.[1]

Reagents:

-

Methallyl alcohol: 1.0 equiv[1]

-

TsCl: 1.2 equiv[1]

-

KOH: 1.5 equiv[1]

- -Dimethylbenzylamine: 0.1 equiv (Catalyst)[1]

-

Water: Solvent[1]

Protocol:

-

Suspend Methallyl alcohol and TsCl in water.

-

Add the amine catalyst.[1]

-

Slowly add KOH solution while maintaining the temperature at 0–5°C.

-

Extract with Ethyl Acetate after completion (approx. 2 hours).

Figure 2: Workflow for the standard synthesis of Methallyl tosylate.

Reactivity and Applications

Methallyl tosylate is primarily used to introduce the methallyl group via Nucleophilic Substitution (

Mechanism of Action

The tosylate group serves as an excellent leaving group (

Common Reactions:

-

N-Alkylation: Reaction with amines to form methallyl amines.[1]

-

O-Alkylation: Reaction with phenols/alcohols to form methallyl ethers.[1]

-

C-Alkylation: Reaction with enolates or Grignard reagents to build carbon skeletons.[1]

Figure 3: Mechanism of nucleophilic substitution on Methallyl tosylate.

Regulatory and Safety Considerations

Critical Warning: As a sulfonate ester, 2-Methyl-2-propenyl p-toluenesulfonate is considered a DNA-reactive alkylating agent .[1]

-

Genotoxicity: It falls under the structural alerts for genotoxic impurities (GTI).[1] In pharmaceutical compounds, its levels must be controlled to parts-per-million (ppm) levels, typically adhering to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic exposure.[1][3][4]

-

Handling:

References

-

National Institute of Standards and Technology (NIST) .[1] Mass Spectral Library: 2-Propyn-1-ol, 4-methylbenzenesulfonate (Analog Reference). NIST Chemistry WebBook.[1] Available at: [Link]

-

Utsumi, N. et al. (2006).[1] Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry.

-

European Medicines Agency (EMA) .[1][3][4] Guideline on the Limits of Genotoxic Impurities. Available at: [Link]

Navigating the Synthesis and Inferred Properties of Methallyl Tosylate: A Technical Guide for Researchers

Introduction: The Synthetic Versatility of Tosylates

In the landscape of modern organic chemistry, the conversion of alcohols to tosylates is a cornerstone transformation, enabling a vast array of subsequent nucleophilic substitution and elimination reactions. The tosyl group, derived from p-toluenesulfonic acid, serves as an excellent leaving group, a significant improvement over the inherently poor leaving ability of the hydroxyl group.[1][2] This guide focuses on methallyl tosylate, a specific yet illustrative example of this important class of compounds. While methallyl tosylate is not as extensively characterized in publicly available literature as simpler alkyl tosylates, this guide will provide a comprehensive overview of its synthesis and, through reasoned analogy, infer its likely physical properties. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis and handling of such reactive intermediates.

Physicochemical Properties: An Analysis of Methallyl Tosylate

Direct experimental data on the physical properties of methallyl tosylate, such as its precise melting or boiling point and physical state at room temperature, are not readily found in peer-reviewed literature or chemical databases. However, we can infer its likely characteristics by examining its constituent parts and comparing it to analogous compounds.

Factors Influencing the Physical State: Oil vs. Solid

The physical state of an organic compound at a given temperature is determined by the strength of its intermolecular forces.[3][4] Key factors include:

-

Molecular Weight: Higher molecular weight generally leads to stronger van der Waals forces and, consequently, higher melting and boiling points.[5]

-

Molecular Symmetry and Shape: More symmetrical and compact molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[4] Branching in the carbon chain can lower the melting and boiling points compared to straight-chain isomers due to reduced surface area for intermolecular interactions.[6]

-

Polarity and Dipole-Dipole Interactions: The presence of polar bonds can lead to dipole-dipole interactions, increasing the energy required to separate molecules.[7]

In the case of methallyl tosylate, the bulky tosyl group and the methallyl group's double bond introduce a degree of asymmetry. When we compare it to the well-characterized methyl tosylate, which has a melting point of 25-28 °C, we can anticipate that the larger methallyl group will increase the molecular weight and likely alter the packing efficiency in the solid state. This could result in methallyl tosylate being a liquid or a low-melting solid at room temperature.

Comparative Analysis of Precursors and Analogs

To build a more complete picture, a comparison with the starting materials and a closely related tosylate is instructive.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at 25°C | Melting Point (°C) | Boiling Point (°C) |

| Methallyl Alcohol | C4H8O | 72.11 | Colorless liquid | -50[8] | 113-115[8] |

| p-Toluenesulfonyl Chloride | C7H7ClO2S | 190.65 | White to gray solid[9] | 69-71[9] | 134 (at 10 mmHg) |

| Methyl Tosylate (analog) | C8H10O3S | 186.23 | Low-melting solid | 25-28 | 144-145 (at 5 mmHg) |

| Methallyl Tosylate (inferred) | C11H14O3S | 226.29 | Likely a liquid or low-melting solid | Likely near or below room temperature | Significantly higher than methallyl alcohol |

Data for methyl tosylate and p-toluenesulfonyl chloride sourced from various chemical suppliers and databases.

The significant increase in molecular weight from methallyl alcohol to methallyl tosylate suggests a substantial elevation in boiling point. The final product's physical state will be a delicate balance between the increased van der Waals forces from the larger molecule and the potentially disrupted crystal lattice packing due to its shape.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. proprep.com [proprep.com]

- 3. study.com [study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SATHEE: Organic Chemistry [sathee.iitk.ac.in]

- 6. monash.edu [monash.edu]

- 7. scribd.com [scribd.com]

- 8. Methallyl alcohol CAS#: 513-42-8 [m.chemicalbook.com]

- 9. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Methallyl Group in Modern Organic Synthesis: A Guide to Reagents and Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the methallyl group (2-methylallyl) is a cornerstone transformation in organic synthesis, providing a versatile building block for the construction of complex molecular architectures. This functional group is not merely a simple hydrocarbon appendage; its terminal double bond serves as a synthetic handle for a vast array of subsequent manipulations, including oxidation, ozonolysis, and metathesis. Furthermore, the steric and electronic properties of the methallyl group can be strategically employed to influence the stereochemical outcome of reactions, making it an invaluable tool in the synthesis of natural products and active pharmaceutical ingredients (APIs).[1]

This guide offers a comprehensive overview of the principal reagents and methodologies for introducing the methallyl group, designed for the practicing chemist. We will delve into the mechanistic underpinnings of each method, provide field-proven insights into experimental choices, and present detailed protocols for key transformations.

Electrophilic Methallylating Agents: The Classical Approach

The most direct method for introducing the methallyl group involves its use as an electrophile, typically in the form of methallyl halides. These reagents are powerful alkylating agents suitable for reaction with a wide range of nucleophiles.[2]

Methallyl chloride (3-chloro-2-methyl-1-propene) and the corresponding bromide are the most common electrophilic sources.[2][3] They are readily available and participate in classic SN2 reactions with soft nucleophiles like enolates, amines, and thiolates.

-

Causality Behind Experimental Choices: The choice between methallyl chloride and bromide is often dictated by reactivity and cost. Methallyl bromide is generally more reactive due to the better leaving group ability of bromide, but it is also more expensive and less stable.[3] Reactions are typically run in polar aprotic solvents like THF, DMF, or acetone to facilitate the SN2 pathway and dissolve common ionic nucleophiles. The addition of a non-nucleophilic base (e.g., NaH, K2CO3) is required when reacting with pronucleophiles like alcohols or active methylene compounds to generate the requisite nucleophile in situ.[4]

Experimental Protocol: Williamson Ether Synthesis with Methallyl Chloride

This protocol outlines the synthesis of Allyl Methallyl Ether, a bifunctional monomer, demonstrating the utility of methallyl chloride as an electrophile.[4][5]

-

Preparation of Alkoxide: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Washing (Optional but Recommended): To remove the mineral oil, carefully wash the NaH with anhydrous hexane (3x) via cannula transfer.

-

Nucleophile Addition: Cool the NaH slurry to 0 °C using an ice bath. Add the desired alcohol (e.g., Allyl Alcohol, 1.0 eq) dropwise. Allow the mixture to stir for 30 minutes at 0 °C as hydrogen gas evolves.

-

Electrophile Addition: Add methallyl chloride (1.05 eq) dropwise to the freshly formed alkoxide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting alcohol (typically 4-12 hours).

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via fractional distillation or column chromatography on silica gel.

Nucleophilic Methallylating Agents: Versatility in Carbon-Carbon Bond Formation

Treating the methallyl group as a nucleophile opens up a vast and powerful set of reactions, primarily involving the addition to carbonyls and other electrophilic carbons. This is achieved by preparing organometallic derivatives of the methallyl group.

The methallyl Grignard reagent (CH2=C(CH3)CH2MgCl) is a highly effective and widely used nucleophile for creating tertiary homoallylic alcohols from ketones and secondary ones from aldehydes.[6]

-

Causality Behind Experimental Choices: The formation of a Grignard reagent requires the complete exclusion of water and air, as the reagent is a very strong base and is readily protonated or oxidized.[6][7] Anhydrous ethers like diethyl ether or THF are essential solvents as they coordinate to the magnesium center, stabilizing the reagent in solution.[7] The reaction is initiated by the oxidative addition of magnesium metal into the carbon-halide bond of methallyl chloride.[8] This process often has an induction period, which can be overcome by activating the magnesium surface with a small crystal of iodine or 1,2-dibromoethane.[7]

Experimental Protocol: Preparation and Use of Methallylmagnesium Chloride

This protocol details the in-situ preparation of the Grignard reagent and its subsequent reaction with a ketone.[8]

-

Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 eq) in the flask.

-

Solvent Addition: Add anhydrous diethyl ether or THF via cannula.

-

Initiation: Add a small crystal of iodine. The color should fade as the magnesium is activated.

-

Grignard Formation: Add a solution of methallyl chloride (1.0 eq) in anhydrous ether dropwise from the addition funnel. The reaction is exothermic and may require cooling with an ice bath to maintain a gentle reflux. After the addition is complete, stir the resulting gray slurry for an additional 1-2 hours at room temperature.

-

Carbonyl Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the ketone or aldehyde (0.9 eq) in anhydrous ether dropwise.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Workup: Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution. Extract the aqueous layer with diethyl ether (3x), combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the crude homoallylic alcohol.

-

Purification: Purify by column chromatography on silica gel.

While highly reactive, Grignard reagents can be too basic for substrates with sensitive functional groups. Methallylstannanes (e.g., methallyltributyltin) and methallylboronates offer milder, more selective alternatives.[9]

-

Methallylstannanes: These reagents are typically air and moisture stable but require activation by a Lewis acid (e.g., BF3·OEt2) to react with carbonyls. Their lower basicity makes them compatible with a wider range of functional groups.

-

Methallylboronates: These reagents are central to modern asymmetric synthesis.[9] They react with aldehydes and ketones, often under mild conditions, and their reactions can be rendered highly enantioselective by using chiral ligands or chiral boron reagents.[10][11] The stereochemical outcome is often predictable via a closed, chair-like Zimmerman-Traxler transition state.

Diagram: General Reaction Pathways for Methallylating Agents

The following diagram illustrates the fundamental reactivity patterns of electrophilic and nucleophilic methallylating agents.

Caption: Simplified catalytic cycle for the Tsuji-Trost methallylation.

The Methallyl Group as a Protecting Group

Beyond its role as a building block, the methallyl moiety can function as a protecting group, particularly for carboxylic acids and alcohols. The 1,1-dimethylallyl (DMA) ester, a close relative, combines the steric hindrance of a t-butyl ester with the mild deprotection conditions of an allyl ester. [12]

-

Protection: Carboxylic acids can be converted to methallyl or DMA esters. [12]* Stability: These groups are stable to a wide range of conditions, including basic and some acidic conditions that would cleave other esters. [12]* Deprotection: The key advantage is the ability to deprotect under very mild, neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., dimedone, morpholine), which is orthogonal to many other protecting groups like Boc and Fmoc. [12][13]

Table: Comparison of Common Methallylating Reagents

| Reagent Class | Common Reagent(s) | Typical Electrophile | Key Features | Limitations |

| Electrophilic | Methallyl Chloride | Enolates, Amines, Alcohols | Cost-effective, simple SN2 reactions. [1][2] | Strong alkylating agent, requires basic conditions for pronucleophiles. |

| Nucleophilic (Hard) | Methallylmagnesium Chloride | Aldehydes, Ketones, Esters | Highly reactive, excellent for C-C bond formation. [6] | Highly basic, sensitive to protic sources and some functional groups. |

| Nucleophilic (Soft) | Methallyltributylstannane | Aldehydes, Ketones | Milder, functional group tolerant. [14][15] | Requires Lewis acid activation, stoichiometric tin waste. |

| Nucleophilic (Asymmetric) | Methallylboronate Esters | Aldehydes, Ketones, Imines | Enables catalytic asymmetric synthesis, mild conditions. [9][11] | Reagents can be expensive or require multi-step preparation. |

| Transition Metal | Methallyl Acetate + Pd(0) | Soft Nucleophiles (e.g., malonates) | Catalytic, high selectivity, mild conditions for deprotection. [16] | Cost of catalyst, requires specific ligands for optimal results. |

Umpolung Strategies for Methallyl Introduction

Umpolung, or polarity inversion, allows the methallyl group to react in a manner opposite to its innate electronic bias. [17][18]While a standard methallyl nucleophile adds to the carbonyl carbon, umpolung strategies can be devised to make the carbonyl carbon the nucleophile and a methallyl synthon the electrophile, or to create a nucleophilic center at the C2 position of the methallyl unit. These advanced strategies, often involving multi-step sequences with reagents like dithianes or nitroalkanes, provide access to molecular scaffolds that are inaccessible through conventional methods. [19]For instance, a direct deoxygenative allylation of carbohydrates has been achieved by applying an umpolung strategy to the carbohydrate carbonyls. [20]

Conclusion

The introduction of the methallyl group is a fundamental yet powerful operation in organic synthesis. The choice of reagent—be it a classic halide, a potent Grignard, a selective organoborane, or a substrate for a transition-metal catalyst—dictates the scope, selectivity, and functional group tolerance of the transformation. A thorough understanding of the causality behind the reaction conditions and the mechanistic pathways is paramount for the successful design and execution of synthetic routes. As chemists continue to push the boundaries of molecular complexity, the strategic installation of the methallyl group will undoubtedly remain a critical tool in the synthetic chemist's arsenal.

References

- Multichem. (n.d.). Methallyl chloride Dealer and Distributor.

-

Keck, G. E., & Wager, T. T. (2006). Catalytic asymmetric methallylation of ketones with an (H8-BINOLate)Ti-based catalyst. Organic Letters, 8(21), 4719-4722. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Keck, G. E., Wager, T. T., & Wager, C. A. (2006). Catalytic Asymmetric Methallylation of Ketones with an (H8-BINOLate)Ti-Based Catalyst. PMC. Retrieved from [Link]

-

Pearson, A. J., & Roush, W. R. (2001). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. PMC. Retrieved from [Link]

-

Walsh, P. J. (n.d.). Metal-Catalyzed Allylic Substitution & Arylation With Weakly Acidic C(sp3)–h Bonds. University of Pennsylvania ScholarlyCommons. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

SlidePlayer. (n.d.). Umpolung. Retrieved from [Link]

-

Wikipedia. (n.d.). Methallyl chloride. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

-

Wikipedia. (n.d.). Umpolung. Retrieved from [Link]

-

ResearchGate. (n.d.). Contrasting typical reactivity of allyl boronates in allylation reactions with synthesis of heterocycles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Reaction of Aryl Halides with π-Allylnickel Halides. Retrieved from [Link]

-

Tang, X., Chen, Y., & Huang, J. (2025). Recent Progress of Substituted Allylboron Compounds in Catalytic Asymmetric Allylation Reactions. Chemical Record, 25(3), e202400208. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

-

MDPI. (2024). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

PMC. (n.d.). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Retrieved from [Link]

- Google Patents. (1948). Production of methallyl halides.

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

SciSpace. (1948). Production of methallyl halides. Retrieved from [Link]

-

Li, C. J., et al. (2022). Umpolung carbonyls enable direct allylation and olefination of carbohydrates. Science Advances, 8(10). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

ResearchGate. (n.d.). Transition‐Metal Catalyzed Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). A multicomponent approach for the preparation of homoallylic alcohols. Chemical Science, 7, 6359-6363. Retrieved from [Link]

-

eGyanKosh. (n.d.). UMPOLUNG REACTIONS. Retrieved from [Link]

-

Mandava, S., et al. (2020). Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene. Frontiers in Chemistry, 8, 494. Retrieved from [Link]

-

PMC. (2021). Boron-catalyzed dehydrative allylation of 1,3-diketones and β-ketone esters with 1,3-diarylallyl alcohols in water. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Retrieved from [Link]

-

Thieme E-Books. (n.d.). Product Subclass 9: Allylic Grignard Reagents. Retrieved from [Link]

-

Murai, S. (n.d.). Transition metal catalyzed manipulation of non-polar carbon–hydrogen bonds for synthetic purpose. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by allylic substitution or allylation. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Umpolung Synthons - Planning Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives. Retrieved from [Link]

Sources

- 1. Methallyl chloride Dealer and Distributor | Methallyl chloride Supplier | Methallyl chloride Stockist | Methallyl chloride Importers [multichemindia.com]

- 2. Methallyl chloride - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Recent Progress of Substituted Allylboron Compounds in Catalytic Asymmetric Allylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 12. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Catalytic asymmetric methallylation of ketones with an (H8-BINOLate)Ti-based catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Catalytic Asymmetric Methallylation of Ketones with an (H8-BINOLate)Ti-Based Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DSpace [repository.upenn.edu]

- 17. dnmfaizpur.org [dnmfaizpur.org]

- 18. Umpolung - Wikipedia [en.wikipedia.org]

- 19. pharmacy180.com [pharmacy180.com]

- 20. Umpolung carbonyls enable direct allylation and olefination of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

Methallyl p-toluenesulfonate commercial availability and suppliers

An In-Depth Technical Guide to p-Toluenesulfonate Esters: Spotlight on Methyl p-Toluenesulfonate

Executive Summary

This technical guide provides a comprehensive overview of p-toluenesulfonate esters, with a primary focus on Methyl p-toluenesulfonate (CAS 80-48-8), a widely used reagent in organic synthesis, particularly in pharmaceutical and materials science research. While the initial query concerned "Methallyl p-toluenesulfonate," the prevalence of data and commercial availability strongly suggest a common point of confusion with the significantly more common methyl analogue. This guide will first clarify the distinction between these compounds and then delve into the synthesis, properties, commercial availability, and applications of Methyl p-toluenesulfonate, providing researchers, scientists, and drug development professionals with a thorough understanding of this versatile chemical.

Introduction: Clarifying "Methallyl" vs. "Methyl" p-Toluenesulfonate

In organic chemistry, precision in nomenclature is paramount. The distinction between a "methallyl" and a "methyl" group is a prime example. A methyl group is a simple -CH₃ functional group. In contrast, a methallyl group (or 2-methylallyl group) is a more complex substituent with the structure -CH₂C(CH₃)=CH₂.

Methyl p-toluenesulfonate is a simple ester of p-toluenesulfonic acid and methanol. It is a powerful and versatile methylating agent, valued for its reactivity and stability.[1][2][3] Conversely, Methallyl p-toluenesulfonate would be the ester formed from p-toluenesulfonic acid and methallyl alcohol. While theoretically plausible, this compound is not commonly used and does not have significant commercial availability or a substantial body of published research, unlike its methyl counterpart. Given this, this guide will focus on the commercially available and widely utilized Methyl p-toluenesulfonate.

Chemical Structures

To visually underscore the difference, the chemical structures of both compounds are presented below.

Caption: Chemical structures of Methyl p-toluenesulfonate and the hypothetical Methallyl p-toluenesulfonate.

Properties and Characteristics of Methyl p-Toluenesulfonate

Methyl p-toluenesulfonate, also known as methyl tosylate, is a white to slightly yellow solid or liquid with a low melting point.[4] It is valued in organic synthesis for being an excellent methylating agent due to the good leaving group ability of the tosylate anion.[5]

| Property | Value | Source(s) |

| CAS Number | 80-48-8 | [1][4][6] |

| Molecular Formula | C₈H₁₀O₃S | [1][4][6] |

| Molecular Weight | 186.23 g/mol | [1][4][6] |

| Appearance | White to yellow solid or liquid | [1][4] |

| Melting Point | 25-28 °C | [1][4] |

| Boiling Point | 144-145 °C at 5 mmHg | [1][4] |

| Density | 1.234 g/mL at 25 °C | [1] |

| Solubility | Soluble in alcohol, ether, benzene; insoluble in water | [4] |

Synthesis and Manufacturing of Methyl p-Toluenesulfonate

The most common laboratory and industrial synthesis of Methyl p-toluenesulfonate involves the reaction of p-toluenesulfonyl chloride with methanol.[2][3][7] This is a straightforward esterification reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Caption: Synthesis of Methyl p-toluenesulfonate from p-toluenesulfonyl chloride and methanol.

Detailed Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with p-toluenesulfonyl chloride and methanol.

-

Base Addition: The mixture is cooled in an ice bath. A solution of sodium hydroxide (typically 25% aqueous solution) is added dropwise from the dropping funnel, ensuring the temperature is maintained below 25 °C. The base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: The pH of the reaction mixture is monitored. The addition of base is stopped when the pH reaches 9. The reaction is then stirred for an additional 2 hours at room temperature to ensure completion.

-

Workup and Extraction: The reaction mixture is allowed to stand overnight. The lower organic layer is separated. The upper aqueous layer is extracted with a suitable organic solvent, such as benzene or dichloromethane, to recover any dissolved product. The organic extracts are combined with the initial organic layer.

-

Purification: The combined organic layers are washed sequentially with water and a 5% potassium carbonate solution to remove any remaining impurities. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Isolation: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is then purified by vacuum distillation to yield pure Methyl p-toluenesulfonate.

Commercial Availability and Suppliers

Methyl p-toluenesulfonate is a readily available reagent from a variety of chemical suppliers. It is typically offered in various purities, with ≥98% being common for research and synthesis applications.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | 25 g, 100 g, 500 g |

| Thermo Scientific (Alfa Aesar) | 98% | 250 g, 1000 g |

| TCI America | >98.0% (GC) | 25 g, 500 g |

| Chem-Impex | ≥99% (GC) | 25 g, 100 g, 250 g, 1 kg, 5 kg, 10 kg |

| Simson Pharma Limited | High Quality | Inquire for quantities |

| Ottokemi | 98% | Inquire for quantities |

| LGC Standards | >95% (HPLC) | 5 g, 25 g, 100 g |

Applications in Research and Drug Development

The primary application of Methyl p-toluenesulfonate is as a methylating agent in organic synthesis.[2][5][8] It is often preferred over other methylating agents like methyl iodide or dimethyl sulfate due to its solid, less volatile nature, and comparable reactivity.

Key Applications:

-

Pharmaceutical Synthesis: Used in the synthesis of active pharmaceutical ingredients (APIs) where the introduction of a methyl group is a key step in building the molecular framework or modifying the properties of a drug candidate.[1][5]

-

Dye Manufacturing: Employed in the preparation of various dyes.[2][8]

-

Organic Synthesis: A versatile reagent for the methylation of a wide range of nucleophiles, including amines, phenols, and thiols.

-

Catalysis: Acts as a catalyst for alkyd resins.[8]

Experimental Workflow: N-Methylation of an Amine

This workflow illustrates a typical laboratory-scale application of Methyl p-toluenesulfonate.

Caption: A typical experimental workflow for the N-methylation of an amine using Methyl p-toluenesulfonate.

Safety, Handling, and Storage

Methyl p-toluenesulfonate is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Toxic by ingestion and inhalation. It is a strong irritant to the skin and eyes.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. It is moisture-sensitive and should be stored under an inert atmosphere if possible.

Conclusion

Methyl p-toluenesulfonate is a cornerstone reagent in organic synthesis, offering a reliable and effective means of methylation. Its commercial availability, well-understood reactivity, and broad range of applications in pharmaceutical development and other areas of chemical research make it an indispensable tool for the modern scientist. While the less common "Methallyl p-toluenesulfonate" may have niche applications, a comprehensive understanding of the properties and utility of Methyl p-toluenesulfonate is essential for any researcher in the field.

References

-

PubChem. (n.d.). Methyl p-toluenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 80-48-8,Methyl p-toluenesulfonate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Chemistry of Methyl p-Toluenesulfonate: Synthesis, Properties, and Industrial Significance. Retrieved from [Link]

-

Axios Research. (n.d.). Methyl p-Toluenesulfonate - CAS - 80-48-8. Retrieved from [Link]

-

Ottokemi. (n.d.). Methyl p-toluenesulphonate, 98% 80-48-8. Retrieved from [Link]

-

Jinli Chemical. (2025, May 30). P-Toluenesulfonic Acid Methyl Ester. Retrieved from [Link]

-

PubChem. (n.d.). p-Toluenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Methoxyethyl p-Toluenesulfonate, 500g, Each. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 80-48-8,Methyl p-toluenesulfonate | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl p-toluenesulfonate CAS#: 80-48-8 [m.chemicalbook.com]

- 5. P-Toluenesulfonic Acid Methyl Ester_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 6. Methyl p-toluenesulfonate | CAS 80-48-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl p-toluenesulphonate, 98% 80-48-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methallyl p-Toluenesulfonate

Abstract

This document provides a comprehensive guide for the synthesis of methallyl p-toluenesulfonate from methallyl alcohol and p-toluenesulfonyl chloride (TsCl). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the underlying reaction mechanism, offers a detailed step-by-step protocol, outlines critical safety precautions, and describes methods for product purification and characterization. The primary objective is to equip the user with the necessary knowledge to perform this synthesis efficiently and safely, yielding a high-purity product. Methallyl p-toluenesulfonate is a valuable intermediate in organic chemistry, primarily utilized as an alkylating agent for introducing the methallyl group into various molecular scaffolds.

Introduction and Scientific Background

In the field of organic synthesis, the conversion of alcohols into better leaving groups is a fundamental transformation. The hydroxyl group (-OH) is inherently a poor leaving group, making direct nucleophilic substitution on alcohols challenging. To overcome this, the hydroxyl group is often "activated" by converting it into a sulfonate ester, such as a tosylate. The tosylate anion (p-toluenesulfonate) is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group.

Methallyl p-toluenesulfonate, the target compound of this protocol, serves as a versatile reagent for introducing the methallyl moiety in various chemical reactions.[1][2][3] Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals where the methallyl group is a key structural component.[2] This synthesis involves the reaction of methallyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.

The Underlying Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This process does not affect the C-O bond of the alcohol, and therefore, the stereochemistry at the carbon atom bearing the hydroxyl group is retained.[4]

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of methallyl alcohol attacks the sulfur atom of TsCl.

-

Deprotonation: A base, such as pyridine, removes the proton from the resulting oxonium intermediate. Pyridine also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[5]

-

Formation of Tosylate: The stable methallyl p-toluenesulfonate is formed along with pyridinium hydrochloride.

It is crucial to control the temperature, as the reaction is exothermic. The use of a non-nucleophilic base like pyridine is essential to prevent side reactions. While tosylation is the desired outcome, under certain conditions with specific substrates, the reaction with TsCl can sometimes lead to chlorination.[6] However, for a primary alcohol like methallyl alcohol under the conditions described, tosylation is the predominant pathway.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of methallyl p-toluenesulfonate.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Methallyl alcohol | 513-42-8 | C₄H₈O | 72.11 | Flammable liquid and vapor. Skin and eye irritant. |

| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 | Corrosive. Causes severe skin burns and eye damage. Moisture sensitive.[7][8] |

| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 | Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood. |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile solvent. Suspected carcinogen. |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Corrosive. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution. |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Aqueous solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

Equipment:

-

Round-bottom flasks (250 mL and 100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for filtration

-

TLC plates (silica gel) and developing chamber

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of methallyl p-toluenesulfonate.

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methallyl alcohol (5.0 g, 69.3 mmol) and anhydrous pyridine (8.2 mL, 104 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

-

Addition of Tosyl Chloride: In a separate 100 mL beaker, dissolve p-toluenesulfonyl chloride (14.6 g, 76.2 mmol) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol-pyridine solution over 30-45 minutes. Maintain the internal temperature below 5 °C during the addition. A white precipitate (pyridinium hydrochloride) will form.

-